molecular formula C12H5K2NO9S2 B149419 4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt CAS No. 79539-35-8

4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt

Cat. No.: B149419
CAS No.: 79539-35-8
M. Wt: 449.5 g/mol
InChI Key: MIOVHACHHDENNE-UHFFFAOYSA-L
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Biochemical Analysis

Biochemical Properties

4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound is often used to label proteins and nucleic acids, allowing researchers to track and visualize these molecules in different biological contexts. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, forming stable complexes that can be detected using fluorescence microscopy .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect calcium signaling in neurons, leading to changes in neuronal activity and synaptic plasticity. Additionally, it can modulate gene expression by binding to specific DNA sequences, thereby influencing the transcriptional activity of target genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to proteins and nucleic acids, forming covalent bonds that alter the structure and function of these biomolecules. This compound can also inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, it may degrade, leading to a decrease in its fluorescence intensity and labeling efficiency. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and can be used to label cells and tissues without causing significant toxicity. At high doses, it can induce toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage is required to achieve effective labeling, but exceeding this dosage can lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases and sulfatases, which cleave the ester and sulfonate groups, respectively. This compound can also affect metabolic flux by altering the levels of key metabolites and cofactors. For example, it can influence the levels of ATP and NADH, thereby impacting cellular energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via endocytosis and transported to different cellular compartments. This compound can also interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within cells can be influenced by factors such as pH, ionic strength, and the presence of other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can be directed to the nucleus by nuclear localization signals or to the mitochondria by mitochondrial targeting sequences. Its localization can also be influenced by interactions with other proteins and nucleic acids, which can sequester it to specific subcellular regions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt typically involves the reaction of 4-amino-1,8-naphthalic anhydride with sulfuric acid to introduce sulfonic acid groups at the 3 and 6 positions of the naphthalene ring. The resulting disulfonic acid derivative is then neutralized with potassium hydroxide to form the dipotassium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Lucifer Yellow CH dipotassium salt
  • Fluorescein sodium salt
  • Rhodamine B

Uniqueness

4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt is unique due to its specific fluorescent properties, which make it particularly useful in applications requiring high sensitivity and specificity. Compared to similar compounds, it offers distinct advantages in terms of stability and fluorescence intensity .

Properties

IUPAC Name

dipotassium;8-amino-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-7,11-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO9S2.2K/c13-10-5-1-4(23(16,17)18)2-6-9(5)7(12(15)22-11(6)14)3-8(10)24(19,20)21;;/h1-3H,13H2,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOVHACHHDENNE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C3=C1C(=C(C=C3C(=O)OC2=O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5K2NO9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511944
Record name Dipotassium 6-amino-1,3-dioxo-1H,3H-naphtho[1,8-cd]pyran-5,8-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79539-35-8
Record name Dipotassium 6-amino-1,3-dioxo-1H,3H-naphtho[1,8-cd]pyran-5,8-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt
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4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt
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4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt
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4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt
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4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt
Reactant of Route 6
4-Amino-3,6-disulfo-1,8-naphthalic anhydride dipotassium salt

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